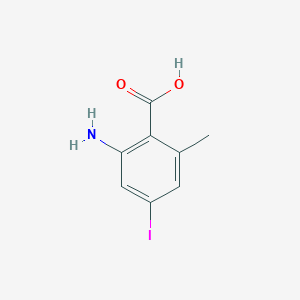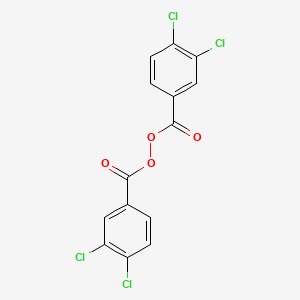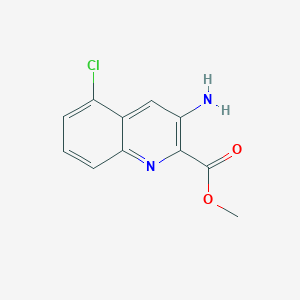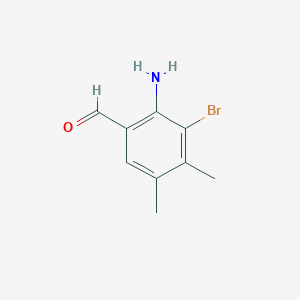![molecular formula C19H28N2O6 B13663567 Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate](/img/structure/B13663567.png)
Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-2-[®-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in synthetic organic chemistry due to its unique structure and reactivity. It is often used in the synthesis of peptides and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-[®-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Boc group. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Amide Bond: The protected amino compound is then reacted with an acid chloride or anhydride to form the amide bond. This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Flow microreactor systems are often employed to enhance efficiency, versatility, and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Removal of the Boc group to yield the free amine.
Applications De Recherche Scientifique
Methyl ®-2-[®-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of this compound is primarily based on its ability to participate in various chemical reactions due to its functional groups. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other sites. The ester and hydroxyl groups enable further functionalization, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ®-2-[®-N-Benzyl-2-(Cbz-amino)propanamido]-3-hydroxypropanoate: Similar structure but with a Cbz (carbobenzyloxy) protecting group instead of Boc.
Methyl ®-2-[®-N-Benzyl-2-(Fmoc-amino)propanamido]-3-hydroxypropanoate: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
Uniqueness
The Boc protecting group in Methyl ®-2-[®-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate offers unique advantages in terms of stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Propriétés
Formule moléculaire |
C19H28N2O6 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
methyl 2-[benzyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C19H28N2O6/c1-13(20-18(25)27-19(2,3)4)16(23)21(15(12-22)17(24)26-5)11-14-9-7-6-8-10-14/h6-10,13,15,22H,11-12H2,1-5H3,(H,20,25) |
Clé InChI |
HADCDBFPTDSQFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(CC1=CC=CC=C1)C(CO)C(=O)OC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


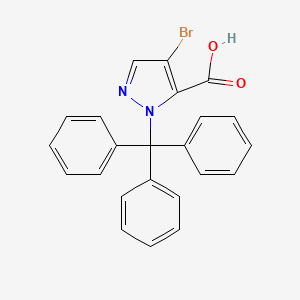
![4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid](/img/no-structure.png)
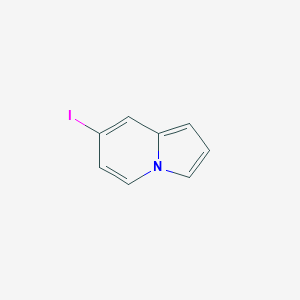
![Ethyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13663508.png)
